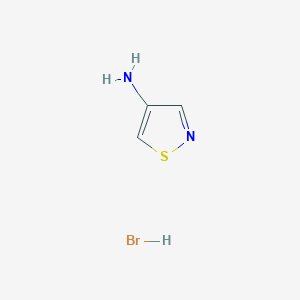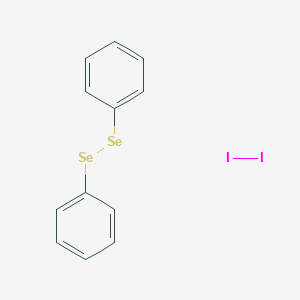
Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- is a complex organic compound that belongs to the class of nitrogen mustards. These compounds are known for their cytotoxic properties and have been extensively studied for their potential applications in chemotherapy and other medical treatments. The compound’s structure includes an acetanilide core with additional functional groups that enhance its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- typically involves multiple steps, starting with the preparation of the acetanilide core. This is followed by the introduction of the bis(2-chloroethyl)amino group and the ethoxy group. Common reagents used in these reactions include acetic anhydride, aniline, and ethyl chloroformate. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives with various functional groups
科学的研究の応用
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s cytotoxic properties make it a valuable tool for studying cell biology and cancer research.
Industry: The compound can be used in the production of specialized polymers and other materials with unique properties.
作用機序
The mechanism of action of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive intermediates that can covalently bind to DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.
類似化合物との比較
Similar Compounds
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar DNA-alkylating properties.
Melphalan: Known for its use in treating multiple myeloma and ovarian cancer.
Uniqueness
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- is unique due to its specific structural modifications, which enhance its reactivity and biological activity. The presence of the ethoxy group and the acetanilide core differentiates it from other nitrogen mustards, potentially leading to different pharmacokinetics and therapeutic profiles.
特性
CAS番号 |
101651-57-4 |
|---|---|
分子式 |
C16H24Cl2N2O2 |
分子量 |
347.3 g/mol |
IUPAC名 |
N-[3-[2-[bis(2-chloroethyl)amino]ethyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C16H24Cl2N2O2/c1-3-22-16-5-4-15(19-13(2)21)12-14(16)6-9-20(10-7-17)11-8-18/h4-5,12H,3,6-11H2,1-2H3,(H,19,21) |
InChIキー |
ZRNOPPYCTRPPCB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)CCN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


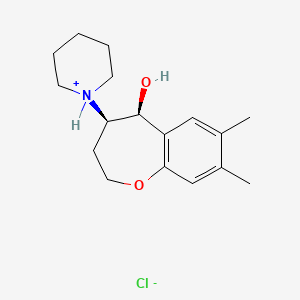
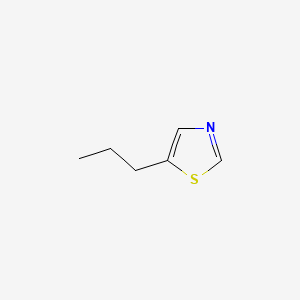
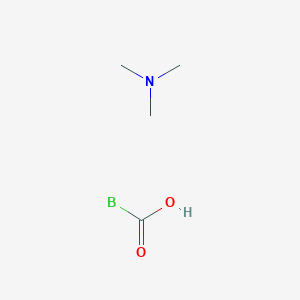

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)
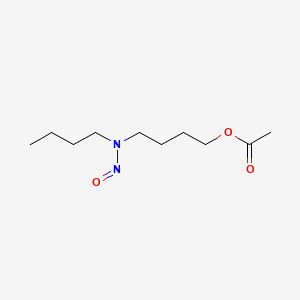
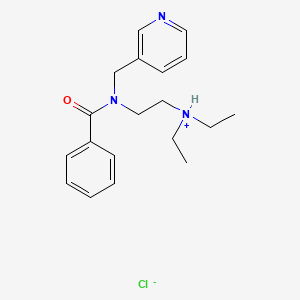
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
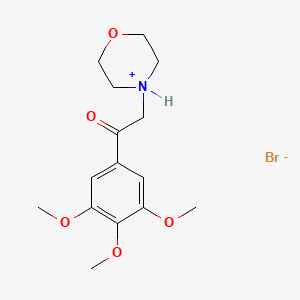
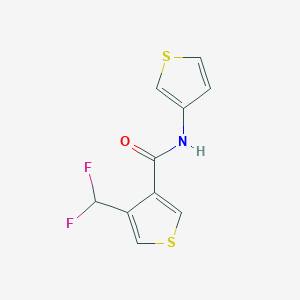
![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
